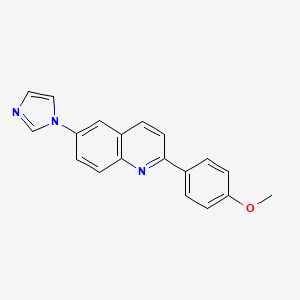
6-Imidazol-1-yl-2-(4-methoxyphenyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Imidazol-1-yl-2-(4-methoxyphenyl)quinoline is a heterocyclic compound that combines the structural features of imidazole and quinoline moieties
Métodos De Preparación
The synthesis of 6-Imidazol-1-yl-2-(4-methoxyphenyl)quinoline can be achieved through several synthetic routes. One common method involves the use of the Suzuki reaction for the functionalization of the quinoline moiety . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene or ethanol. The reaction conditions often involve heating the mixture to reflux temperatures.
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
6-Imidazol-1-yl-2-(4-methoxyphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or quinoline rings, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.
Aplicaciones Científicas De Investigación
6-Imidazol-1-yl-2-(4-methoxyphenyl)quinoline has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Medicine: Its potential therapeutic applications include the treatment of infections and cancer.
Industry: It is used in the development of fluorescent dyes and materials due to its photophysical properties.
Mecanismo De Acción
The mechanism of action of 6-Imidazol-1-yl-2-(4-methoxyphenyl)quinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to its antimicrobial and anticancer effects . The exact pathways and targets can vary depending on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar compounds to 6-Imidazol-1-yl-2-(4-methoxyphenyl)quinoline include other imidazole-quinoline derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their biological activities and applications . For example, 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline is another compound with similar structural features but different substituents .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique combination of imidazole and quinoline moieties contributes to its diverse chemical reactivity and wide range of applications.
Propiedades
Fórmula molecular |
C19H15N3O |
|---|---|
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
6-imidazol-1-yl-2-(4-methoxyphenyl)quinoline |
InChI |
InChI=1S/C19H15N3O/c1-23-17-6-2-14(3-7-17)18-8-4-15-12-16(5-9-19(15)21-18)22-11-10-20-13-22/h2-13H,1H3 |
Clave InChI |
DDQRGLVAPLBGTB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)N4C=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















